molecular formula C18H22ClN3O3S B2795663 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 1235667-05-6

5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

货号: B2795663
CAS 编号: 1235667-05-6
分子量: 395.9
InChI 键: XTSRITXJTLBJRK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the benzenesulfonamide class, featuring a chloro-substituted benzene ring, a methoxy group at position 2, and a piperidine-pyrrolidinylmethyl moiety. It is structurally designed for receptor-targeted activity, particularly as a dual α2A/5-HT7 receptor antagonist .

属性

IUPAC Name

5-chloro-2-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O3S/c1-25-16-6-5-15(19)12-17(16)26(23,24)21-13-14-7-10-22(11-8-14)18-4-2-3-9-20-18/h2-6,9,12,14,21H,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSRITXJTLBJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyridine with a suitable piperidine derivative under controlled conditions.

    Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is usually done by reacting the piperidine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Final Coupling: The final step is the coupling of the sulfonamide intermediate with 5-chloro-2-methoxybenzene. This is typically carried out using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide linkage, potentially leading to amine derivatives.

    Substitution: The chloro group on the benzene ring can be substituted by nucleophiles such as amines or thiols, resulting in a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH₂) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 5-chloro-2-formyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, while nucleophilic substitution of the chloro group could produce 5-amino-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated against various cancer cell lines, including:

Cancer Type Cell Line IC50 Value (μM) Reference
Breast CancerMCF-71.75 - 9.46
Lung CancerA5495.0 - 15.0
Colorectal CancerHCT1163.0 - 12.0

In particular, the compound exhibited significant inhibitory effects on MCF-7 cells, demonstrating a promising selectivity index compared to standard treatments like 5-Fluorouracil.

Antimicrobial Properties

In addition to its anticancer applications, there is evidence suggesting that this compound may possess antimicrobial properties. Preliminary studies have indicated effective activity against various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:

Microorganism MIC (μg/mL) Reference
Escherichia coli6.5
Candida albicans250

These findings suggest that the compound could be explored further for its potential use in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

A recent study published in MDPI evaluated a series of pyrimidine-based compounds, including derivatives of the target compound, against various cancer cell lines. The results indicated that compounds similar to 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide demonstrated enhanced anticancer activity compared to existing chemotherapeutics .

Case Study 2: Mechanistic Insights

Another investigation focused on the molecular interactions of this compound with Bcl-2 family proteins, revealing that it effectively promotes apoptosis in cancer cells through caspase activation pathways . This study underscores the importance of understanding the biochemical interactions that facilitate its therapeutic effects.

作用机制

The mechanism of action of 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may bind to the active site of enzymes, blocking their activity and leading to therapeutic effects.

相似化合物的比较

The compound shares structural similarities with several benzenesulfonamide derivatives synthesized in recent studies. Key variations include substituents on the benzene ring, modifications to the piperidine-pyrrolidinylmethyl linker, and differences in electronic properties (e.g., fluorination vs. methoxy groups). Below is a systematic comparison:

Table 1: Structural and Physicochemical Properties
Compound ID & Source Substituents on Benzene Ring Piperidine Linker Modification Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Purity (UPLC/MS)
Target Compound (Hypothetical) 5-Cl, 2-OCH₃ Pyridin-2-yl C₂₄H₂₇ClN₄O₃S 511.02 N/A N/A N/A
Compound 9 5-Cl, 2-OCH₃ 2,2-Dimethyl-dihydrobenzofuran C₂₄H₃₁ClN₂O₅S 519.03 84 147.4–149.7 99%
Compound 17 5-Cl, 2-OCH₃ 2,2-Dimethyl-dihydrobenzofuran C₂₅H₃₃ClN₂O₅S 509.06 76 N/A (yellow solid) 98%
Compound 11 5-Cl, 2-OCH₃ Trifluoroethoxy-phenoxyethyl C₂₃H₂₈ClF₃N₂O₅S 557.00 58 N/A (yellow oil) 98%
Compound 16 5-Cl, 2-F 2,2-Dimethyl-dihydrobenzofuran C₂₄H₃₀ClFN₂O₄S 497.02 67 N/A (colorless oil) 97%
Key Observations:
  • Linker Modifications: The 2,2-dimethyl-dihydrobenzofuran moiety (Compounds 9, 17) introduces steric bulk, which may influence receptor binding kinetics . In contrast, the trifluoroethoxy-phenoxyethyl group (Compound 11) increases lipophilicity and metabolic stability .
  • Synthetic Efficiency : Yields vary significantly (58–84%), with higher yields associated with simpler substituents (e.g., Compound 9 vs. Compound 11) .

Pharmacological Profiles

Key Observations:
  • Dual Antagonism : Compound 17 shows balanced α2A/5-HT7 antagonism, making it a candidate for treating depression and cognitive disorders .
  • Selectivity : Fluoro-substituted analogs (e.g., Compound 16) exhibit reduced potency compared to methoxy derivatives, likely due to electronic effects on receptor interactions .
  • Structural-Activity Relationship (SAR) : The dihydrobenzofuran linker in Compound 17 enhances dual receptor binding compared to the trifluoroethoxy group in Compound 11, which shifts selectivity toward α1A receptors .

Physicochemical and Pharmacokinetic Considerations

  • Melting Points : Crystalline solids (e.g., Compound 9) may offer better formulation stability compared to oils (Compound 11) .
  • Purity : All analogs exhibit >95% purity, critical for preclinical evaluation .
  • Metabolism : Fluorinated derivatives (e.g., Compound 16) are predicted to resist oxidative metabolism, extending half-life .

生物活性

5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound is characterized by its unique structural features, which include a chloro-substituted benzene ring, a methoxy group, and a sulfonamide linkage attached to a piperidine ring with a pyridine substituent. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C18H22ClN3O3SC_{18}H_{22}ClN_{3}O_{3}S, with a molecular weight of 395.9 g/mol. The structure can be represented as follows:

ComponentDescription
CAS Number1235667-05-6
Molecular Weight395.9 g/mol
Molecular FormulaC18H22ClN3O3SC_{18}H_{22}ClN_{3}O_{3}S

Physical Properties

The physical properties such as density, boiling point, and melting point are not well-documented in available literature but are crucial for understanding the compound's stability and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known to inhibit various enzymes by mimicking natural substrates. This compound may bind to the active sites of enzymes, blocking their activity and leading to therapeutic effects. For instance, it has been shown to interact with human lipoxygenases (LOXs), which play a significant role in inflammatory processes .

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound. Research indicates that derivatives containing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The presence of the piperidine-pyridine moiety is believed to enhance these effects by facilitating better interaction with cellular targets.

Antimicrobial Activity

In addition to its antitumor properties, compounds similar to this compound have demonstrated notable antimicrobial activities. Studies suggest that sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways, making them valuable in treating bacterial infections .

Anti-inflammatory Effects

The compound's ability to inhibit lipoxygenases suggests potential anti-inflammatory applications. By modulating the production of inflammatory mediators such as leukotrienes, this compound could be beneficial in treating conditions characterized by excessive inflammation .

Synthesis and Evaluation

A series of studies have synthesized various N-substituted sulfonamides based on the core structure of this compound. These studies often evaluate the compounds' biological activities through in vitro assays against different cancer cell lines and microbial strains.

Table: Summary of Biological Activities

Activity TypeCell Line/OrganismObserved EffectReference
AntitumorMDA-MB-231 (Breast Cancer)Significant antiproliferative effect
AntimicrobialVarious Bacterial StrainsInhibition of bacterial growth
Anti-inflammatoryHuman PlateletsInhibition of LOX activity

常见问题

Q. What are the key synthetic routes for 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Sulfonamide formation : Coupling a substituted benzene sulfonyl chloride with a piperidine-pyrrolidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Piperidine functionalization : Introducing the pyridin-2-yl group via nucleophilic substitution or reductive amination, optimized at 60–80°C with palladium catalysts or sodium triacetoxyborohydride .
  • Purification : High-performance liquid chromatography (HPLC) with acetonitrile/water gradients to achieve >95% purity . Yield optimization requires precise control of solvent polarity (e.g., THF for solubility) and stoichiometric ratios of reactants .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Resolves bond lengths (e.g., C–S bond at 1.76 Å) and dihedral angles between the benzene and pyridine rings (e.g., 74.4°–69.1°) .
  • NMR spectroscopy : Distinct signals for the methoxy group (~δ 3.8 ppm) and piperidine protons (~δ 2.5–3.1 ppm) confirm regiochemistry .
  • Mass spectrometry : Molecular ion peaks at m/z 395.9 (calculated) validate the molecular formula .

Q. What purification techniques are critical for isolating this sulfonamide derivative?

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) removes unreacted intermediates.
  • Recrystallization : Methanol/water mixtures enhance crystalline purity, monitored by melting point analysis (e.g., 180–185°C) .
  • HPLC : Reverse-phase C18 columns resolve stereochemical impurities, particularly for the chiral piperidine center .

Q. Which biological targets are hypothesized for this compound, and how are they identified?

  • Computational docking : Predicts affinity for sulfonamide-sensitive enzymes like carbonic anhydrase or kinase domains (Autodock Vina, ΔG ≤ −8 kcal/mol) .
  • In vitro binding assays : Radiolabeled ([³H]) or fluorescent probes quantify inhibition constants (Ki) using recombinant protein targets .
  • Structural analogs : Cross-reactivity studies with glyburide-like sulfonamides suggest potential ATP-sensitive potassium channel modulation .

Q. How does this compound’s stability vary under different pH and temperature conditions?

  • pH stability : Stable at pH 5–7 (phosphate buffer, 25°C), with degradation (>10%) at pH <3 (hydrolysis of sulfonamide) or pH >9 (demethylation of methoxy group) .
  • Thermal stability : Decomposition above 200°C (TGA analysis), with short-term stability confirmed at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Replace pyridin-2-yl with thiophene () or morpholine () to modulate lipophilicity (ClogP 2.1→3.5) and blood-brain barrier penetration .
  • Methoxy group deletion : Reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (e.g., 10-fold increase in IC50 for carbonic anhydrase IX) .
  • Piperidine N-methylation : Improves metabolic stability in microsomal assays (t½ >120 min vs. 45 min for parent compound) .

Q. What mechanistic insights explain contradictory bioactivity data across in vitro and in vivo models?

  • Off-target effects : Metabolites like 5-chloro-2-methoxybenzenesulfonamide inhibit cytochrome P450 isoforms (CYP3A4 IC50 = 12 µM), confounding in vivo efficacy .
  • Species-specific metabolism : Murine models show faster clearance (CLhep = 25 mL/min/kg) than primates due to glucuronidation efficiency .
  • Protein binding : >90% plasma protein binding in humans reduces free drug concentration, requiring dose adjustments .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Kinetic studies : Pseudo-first-order kinetics for sulfonamide formation (rate constant k = 0.15 min⁻¹ at 25°C) .
  • Isotopic labeling : <sup>18</sup>O tracing confirms nucleophilic attack at the sulfonyl chloride group during coupling .
  • DFT calculations : Transition state modeling (B3LYP/6-31G*) identifies steric hindrance at the piperidine N-atom as a rate-limiting factor .

Q. What advanced analytical methods resolve degradation pathways?

  • LC-MS/MS : Identifies oxidative metabolites (e.g., sulfone derivatives) in accelerated stability studies (40°C/75% RH) .
  • NMR line-shape analysis : Quantifies epimerization at the piperidine C4 position under acidic conditions .
  • XPS surface analysis : Detects sulfonamide cleavage in solid-state degradation (S 2p binding energy shifts from 168→164 eV) .

Q. How can computational models predict this compound’s pharmacokinetic profile?

  • Physiologically based pharmacokinetic (PBPK) modeling : Simulates volume of distribution (Vd = 1.2 L/kg) and renal clearance using logD (−0.5) and pKa (7.1) .
  • MD simulations : Reveal water-mediated hydrogen bonding with albumin (residues Arg410, Tyr411) influencing half-life .
  • QSAR models : Correlate piperidine substituent electronegativity with hERG channel inhibition (r² = 0.89) to mitigate cardiotoxicity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。